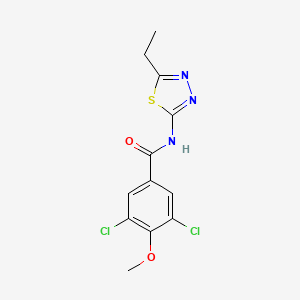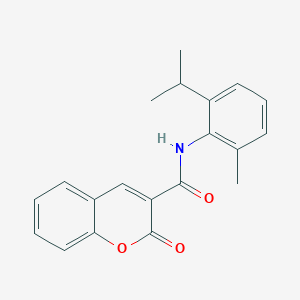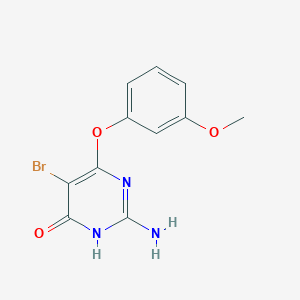![molecular formula C18H25N3O4 B5547775 8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)
8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is of interest due to its spirocyclic and heterocyclic characteristics, which are significant in pharmaceutical chemistry for the development of new drugs with potential therapeutic applications. Spirocyclic compounds, in particular, are known for their unique 3D structures that can significantly affect their biological activities and properties.
Synthesis Analysis
The synthesis involves the development of N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, using techniques such as nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization (Smith et al., 2016). These methodologies allow for further functionalization of the compound, showcasing its versatility in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of related spiro compounds has been elucidated through X-ray analysis, highlighting the importance of crystalline and molecular structure studies in understanding the compound's characteristics. For instance, compounds with similar spirocyclic frameworks have been analyzed to reveal their crystalline structures, which play a crucial role in determining their chemical reactivity and potential applications (Silaichev et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving spirocyclic compounds often exhibit enhanced reactivity due to their periphery, as demonstrated in reactions like the Castagnoli-Cushman reaction with imines. These reactions showcase the compound's broad substrate scope and potential for generating diverse molecular structures (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's application in drug formulation and development. Studies on similar spirocyclic compounds have focused on their growth, characterization, and suitability for nonlinear optical devices, indicating the importance of physical properties in the application of these compounds (Kagawa et al., 1994).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of therapeutically active compounds. The synthesis and study of related spirocyclic compounds have highlighted their potential in medicinal chemistry, especially as intermediates in the synthesis of pharmacologically active molecules (Pardali et al., 2021).
科学的研究の応用
Supramolecular Arrangements and Crystal Structures
Research has elucidated the supramolecular arrangements and crystal structures of compounds related to the target molecule, such as cyclohexane-5-spirohydantoin derivatives and azaspiro[4.5]decane systems. For instance, studies on cyclohexane-5-spirohydantoin derivatives have revealed the impact of substituents on the cyclohexane ring on supramolecular arrangements, emphasizing the absence of solvent molecules in the crystals and the formation of dimers and ribbons based on the interactions between hydantoin rings (Graus et al., 2010). Similarly, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization demonstrates the versatility of these structures in organic synthesis (Martin‐Lopez & Bermejo, 1998).
Enhanced Reactivity in Organic Synthesis
The enhanced reactivity of cyclic anhydrides, which share structural similarities with the target molecule, in specific organic reactions like the Castagnoli-Cushman reaction with imines, showcases the potential utility of these compounds in broadening the scope of synthetic organic chemistry (Rashevskii et al., 2020).
Novel Synthesis Approaches
The target molecule's structural complexity hints at the potential for novel synthesis approaches. For example, the synthesis of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones reveals new pathways in the creation of spirocyclic compounds, highlighting the methodological advancements in the synthesis of complex organic molecules (Satyamurthy et al., 1984).
NMR Characterization and Configuration Assignment
The detailed characterization of spirocyclic compounds, including 1,4-diazaspiro[4.5]decanes and 1,4-dioxaspiro[4.5]decanes, through NMR techniques contributes to the understanding of their stereochemical properties. This research facilitates the determination of relative configurations and conformations, essential for the application of these molecules in further synthetic endeavors (Guerrero-Alvarez et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-[(4-acetyl-1-methylpyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12(22)13-8-14(19(2)10-13)11-21-6-4-18(5-7-21)15(17(24)25)9-16(23)20(18)3/h8,10,15H,4-7,9,11H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXSJVUGUGOQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)


![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)


![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)




![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)